2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
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Overview
Description
This compound is a fascinating member of the imidazole-containing family. Imidazole, a five-membered heterocyclic ring, plays a crucial role in various natural products and pharmaceuticals. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Notably, it serves as a core structure in essential biomolecules like histidine, purine, histamine, and DNA-based structures .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its quinazoline and thiadiazole moieties. While I don’t have specific details on this exact compound, I can provide a general outline:
Quinazoline Synthesis: Start with 6-ethoxy-4-methylquinazoline-2-carbaldehyde (or a similar precursor) and react it with an appropriate amine (e.g., 2-amino-5-methylthiadiazole) under suitable conditions.
Thiadiazole Formation: Introduce the 5-methyl-1,3,4-thiadiazole-2-thiol group using a thionating agent.
Amidation: Finally, amidate the resulting intermediate with an amino acid derivative to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above routes, optimization for yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Oxidation: Oxidation of the sulfur atom in the thiadiazole ring.
Reduction: Reduction of the quinazoline or thiadiazole rings.
Substitution: Nucleophilic substitution at the quinazoline nitrogen or the thiadiazole sulfur. Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules due to its unique structure.
Catalysis: It may serve as a ligand in catalytic reactions.
Antibacterial/Antifungal: Investigate its potential antimicrobial properties.
Anti-inflammatory: Explore its effects on inflammation pathways.
Antitumor: Evaluate its impact on cancer cells.
Other Biological Activities: Investigate its interactions with enzymes, receptors, and cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare its properties with related imidazole derivatives. Some commercially available drugs containing imidazole rings include clemizole, etonitazene, and metronidazole .
Properties
Molecular Formula |
C19H19N7O2S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N7O2S2/c1-4-28-13-5-6-15-14(8-13)10(2)20-17(22-15)24-18-21-12(7-16(27)23-18)9-29-19-26-25-11(3)30-19/h5-8H,4,9H2,1-3H3,(H2,20,21,22,23,24,27) |
InChI Key |
SFHLJUONCMCFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C |
Origin of Product |
United States |
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